3-Isopropylcyclopentene 3-Isopropylcyclopentene
Brand Name: Vulcanchem
CAS No.: 4276-45-3
VCID: VC18950725
InChI: InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h3,5,7-8H,4,6H2,1-2H3
SMILES:
Molecular Formula: C8H14
Molecular Weight: 110.20 g/mol

3-Isopropylcyclopentene

CAS No.: 4276-45-3

Cat. No.: VC18950725

Molecular Formula: C8H14

Molecular Weight: 110.20 g/mol

* For research use only. Not for human or veterinary use.

3-Isopropylcyclopentene - 4276-45-3

Specification

CAS No. 4276-45-3
Molecular Formula C8H14
Molecular Weight 110.20 g/mol
IUPAC Name 3-propan-2-ylcyclopentene
Standard InChI InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h3,5,7-8H,4,6H2,1-2H3
Standard InChI Key WGGDPEMWUJIPOF-UHFFFAOYSA-N
Canonical SMILES CC(C)C1CCC=C1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Isopropylcyclopentene features a cyclopentene backbone—a five-membered ring with one double bond—and an isopropyl group (–CH(CH3_3)2_2) attached to the third carbon (Figure 1). The double bond introduces strain into the ring, while the bulky isopropyl group creates significant steric hindrance, influencing both physical properties and chemical reactivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H14\text{C}_8\text{H}_{14}
Molecular Weight110.20 g/mol
Boiling Point394.4 K (121.3°C)
Density0.81 g/cm³ (estimated)
Refractive Index1.437

The IUPAC name, 3-(propan-2-yl)cyclopent-1-ene, reflects its substitution pattern. Spectroscopic data, including 1H^1\text{H} and 13C^{13}\text{C} NMR, confirm the position of the double bond and isopropyl group.

Synthesis and Production

Alkylation of Cyclopentene

The most common synthesis involves alkylating cyclopentene with isopropyl halides (e.g., isopropyl chloride or bromide) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3\text{AlCl}_3). The reaction proceeds via electrophilic addition, where the isopropyl cation attacks the electron-rich double bond:

Cyclopentene+(CH3)2CHClAlCl33-Isopropylcyclopentene+HCl\text{Cyclopentene} + (\text{CH}_3)_2\text{CHCl} \xrightarrow{\text{AlCl}_3} \text{3-Isopropylcyclopentene} + \text{HCl}

Yields typically range from 60–75%, depending on reaction conditions.

Grignard Reagent-Based Methods

Alternative routes utilize Grignard reagents. For example, reacting cyclopentenyl magnesium bromide with acetone produces 3-Isopropylcyclopentene after acid workup . This method, while less efficient (50–65% yield), avoids harsh acidic conditions and is preferred for lab-scale synthesis .

Table 2: Synthesis Comparison

MethodCatalystYield (%)Temperature (°C)
AlkylationAlCl3\text{AlCl}_37025–30
Grignard ReagentNone550–5

Physicochemical Properties

Thermal Stability

The compound’s boiling point (121.3°C) aligns with similar cycloalkenes, though steric hindrance from the isopropyl group slightly elevates it compared to unsubstituted cyclopentene (44.2°C) . Differential scanning calorimetry (DSC) shows no decomposition below 200°C, indicating robustness under standard handling conditions.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1640 cm1^{-1} (C=C stretch) and 2960 cm1^{-1} (C–H stretch of isopropyl).

  • Mass Spectrometry: Base peak at m/z 81 (cyclopentene fragment), with molecular ion peak at m/z 110 .

Chemical Reactivity

Hydrogenation

Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) saturates the double bond, yielding 3-isopropylcyclopentane. The reaction is exothermic (ΔH=120kJ/mol\Delta H = -120 \, \text{kJ/mol}) and proceeds quantitatively under mild conditions (25°C, 1 atm).

Electrophilic Addition

The double bond undergoes halogenation (e.g., bromine in CCl4\text{CCl}_4) to form 1,2-dibromo-3-isopropylcyclopentane. Steric effects direct addition to the less hindered side of the double bond.

Polymerization

Applications and Industrial Relevance

Organic Synthesis Intermediate

The compound serves as a precursor in synthesizing terpenes and steroids, where its cyclic structure mimics natural products. For example, hydrogenation produces 3-isopropylcyclopentane, a solvent in specialty coatings.

Pharmaceutical Research

Derivatives such as (3S)-3-isopropyl-1-cyclopentene-1-carboxylic acid (PubChem CID 45084813) are explored for anti-inflammatory properties, though clinical data remain preliminary .

Material Science

Oligomers derived from 3-Isopropylcyclopentene exhibit unique viscoelastic properties, making them candidates for adhesives and sealants.

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